N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
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Overview
Description
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Nitration: The benzothiazole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Methoxylation: The nitrobenzothiazole is further reacted with methanol in the presence of a base to introduce the methoxy group at the 4-position.
Amidation: Finally, the methoxy-nitrobenzothiazole is reacted with cyclohexanecarboxylic acid chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation: The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Reduction: Formation of N-(4-methoxy-6-amino-1,3-benzothiazol-2-yl)cyclohexanecarboxamide.
Substitution: Formation of various substituted benzothiazoles depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones of the benzothiazole ring.
Scientific Research Applications
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential use in treating neurological disorders due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties, such as fluorescence and electroluminescence.
Mechanism of Action
The mechanism of action of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzothiazole ring can also interact with DNA and proteins, affecting their function and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)phenylacetamide
- N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
- N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclohexylamine
Uniqueness
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is unique due to the presence of the cyclohexanecarboxamide moiety, which imparts distinct physicochemical properties and biological activities compared to other similar compounds. This structural feature enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-22-11-7-10(18(20)21)8-12-13(11)16-15(23-12)17-14(19)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIYAUDJHUMARG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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